![molecular formula C21H26N2O3 B2662673 8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one CAS No. 215040-77-0](/img/structure/B2662673.png)
8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one
Descripción general
Descripción
The compound “8-[3-(1-Acetyl-piperidin-4-yl)-propionyl]-1,2,5,6-tetrahydro-pyrrolo[3,2,1-ij]quinolin-4-one” is a chemical with the CAS Number: 215040-77-0. It has a molecular weight of 354.45 and its IUPAC name is 8-(3-(1-acetylpiperidin-4-yl)propanoyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one .
Synthesis Analysis
The synthesis of piperidone derivatives, such as this compound, often involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for several hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Neuropharmacology and Cognitive Enhancement
Research has shown interest in compounds that modulate AMPA receptors for their potential in treating cognitive disorders and enhancing cognitive functions. For instance, the ampakine CX516 (L-(quinoxalin-6-ylcarbonyl)piperidine) has been studied for its effects on cognitive performance and treatment of schizophrenia, although results suggest limited efficacy as a sole agent in improving psychosis or cognition at tested doses (Marenco et al., 2002). This research area explores the neurological applications of similar compounds in enhancing synaptic responses and potentially improving memory and cognitive functions.
Anticoagulation and Hemodialysis
The study of anticoagulants like MD 805 ((2R, 4R) 4-methyl-1-[N alpha-(3-methyl-1,2,3,4-tetra-hydro-8-quinoline-sulfonyl)L- arginyl]-2-piperidine carboxylic acid monohydrate) highlights the therapeutic potential of related compounds in patients undergoing hemodialysis. MD 805 demonstrated stable antithrombin effects without significant increase in proteins released as a result of platelet activation, suggesting its utility in maintenance anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986). This suggests the significance of researching similar compounds for their anticoagulant properties and applications in clinical settings.
Oncology and Cancer Treatment
Compounds structurally related to the specified molecule have been investigated for their potential in cancer therapy. The metabolism and disposition of BMS-690514, an inhibitor of human epidermal growth factor receptors and vascular endothelial growth factor receptors, has been studied in the context of treating non–small-cell lung cancer and metastatic breast cancer. The findings demonstrate extensive metabolism and potential therapeutic applications in oncology (Christopher et al., 2010). These insights underscore the importance of examining similar compounds for their antitumor properties and roles in cancer treatment protocols.
Cardiovascular Health
Research into the cardiovascular effects of apelin and its analogs, which may share functional similarities with the specified compound, underscores the potential of these substances in treating heart failure and improving cardiovascular health. Acute administration of apelin analogs in humans has shown to cause vasodilation and increase cardiac output, suggesting a therapeutic target for heart failure patients (Japp et al., 2010). The exploration of structurally or functionally related compounds could further contribute to cardiovascular medicine by enhancing understanding of their effects on heart function and vascular health.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[3-(1-acetylpiperidin-4-yl)propanoyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14(24)22-9-6-15(7-10-22)2-4-19(25)18-12-16-3-5-20(26)23-11-8-17(13-18)21(16)23/h12-13,15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBGGGMWJBWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCC(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

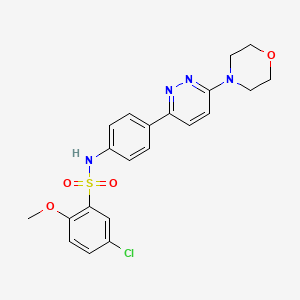
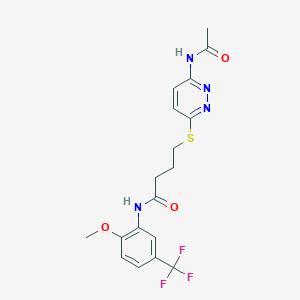
![1-[2-(2,4-Dichlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B2662593.png)
methanone](/img/structure/B2662597.png)

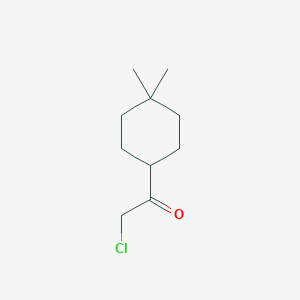

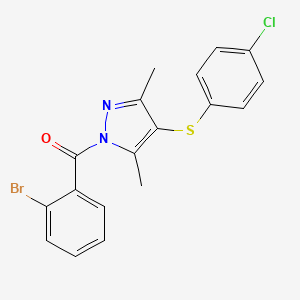
![5-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2662605.png)

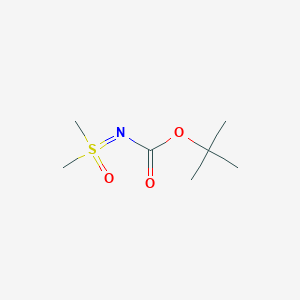
![N-[(4-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662610.png)
![Ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate hydrobromide](/img/structure/B2662611.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid](/img/structure/B2662612.png)
